molecular formula C18H17N7O B2516154 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide CAS No. 2034382-33-5

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide

Cat. No.: B2516154
CAS No.: 2034382-33-5
M. Wt: 347.382
InChI Key: DNFLJVPEEMRIPT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core fused to a pyrrolidine ring at the 8-position. The pyrrolidine’s 3-position is substituted with a 1H-indole-2-carboxamide group. The triazolopyrazine scaffold is known for its role in kinase inhibition and modulation of protein-protein interactions, particularly in oncology and immunology research . The indole moiety enhances binding affinity to hydrophobic pockets in biological targets, while the carboxamide linker contributes to solubility and metabolic stability .

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c26-18(15-9-12-3-1-2-4-14(12)22-15)21-13-5-7-24(10-13)16-17-23-20-11-25(17)8-6-19-16/h1-4,6,8-9,11,13,22H,5,7,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFLJVPEEMRIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

Similar compounds have shown to inhibit the growth of certain cancer cell lines. This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Similar compounds have shown to be thermally stable, suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide, identified by its CAS number 2034520-86-8, is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC15H16N8O2
Molecular Weight340.34 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazolopyrazine ring facilitates hydrogen bonding and π–π interactions with target proteins, while the pyrrolidine moiety enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors involved in disease processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study conducted on derivatives of this compound showed moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29. The compounds demonstrated IC50 values indicating effective inhibition of cancer cell proliferation at low micromolar concentrations .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

  • Case Study 2 : In vitro studies revealed that similar triazolopyrazine derivatives exhibited notable activity against Trichomonas vaginalis, with effective concentrations around 10 µg/mL . This suggests potential applications in treating infections caused by this pathogen.

Comparative Studies

The following table summarizes the biological activity of this compound compared to other known compounds:

Compound NameActivity TypeIC50 (µM)Reference
N-(1-[1,2,4]triazolo[4,3-a]pyrazin) derivativeAnticancer5.0
Similar Triazolopyrazine DerivativeAntimicrobial10
Celecoxib (reference drug)COX Inhibition42

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its therapeutic application. Current data on toxicity levels remains limited; however, preliminary assessments indicate that derivatives exhibit manageable toxicity profiles at therapeutic doses .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide typically involves multi-step reactions to construct its complex molecular framework. The key steps include:

Formation of the Triazolopyrazine Ring: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a suitable pyrrolidine derivative reacts with the triazolopyrazine intermediate.

Attachment of the Indole and Carboxamide Groups: The final assembly involves acylation reactions to attach the indole and form the carboxamide linkage.

The compound's structure can be summarized as follows:

ComponentDescription
TriazolopyrazineProvides electronic properties for binding interactions.
PyrrolidineEnhances solubility and bioavailability.
IndoleContributes to biological activity through specific molecular interactions.

This compound exhibits significant biological activity attributed to its interaction with various molecular targets such as enzymes and receptors. Key findings include:

Mechanism of Action: The compound engages in hydrogen bonding and π-π stacking interactions with target molecules. The presence of the triazolopyrazine ring enhances its binding affinity through hydrophobic interactions, which can modulate enzyme activity or receptor signaling pathways.

Pharmacological Effects: Preliminary studies suggest potential applications in treating inflammatory diseases and cancer due to its ability to inhibit specific enzymes involved in these conditions.

Research Findings

Several studies have explored the pharmacological potential of compounds similar to this compound. For example:

Antifungal Activity: Research indicates that derivatives containing triazole structures demonstrate antifungal properties against Candida species, highlighting the potential for developing antifungal agents based on this scaffold .

Anti-inflammatory Properties: Other studies have reported that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting prostaglandin synthesis .

Case Study 1: Antifungal Applications

A series of triazole derivatives were synthesized and evaluated for their antifungal activity against various strains of Candida. Compounds demonstrated greater efficacy than traditional antifungals like fluconazole, particularly against resistant strains .

Case Study 2: Anti-inflammatory Research

In a study evaluating new pyrazolo derivatives for their anti-inflammatory effects, several compounds showed promising results in reducing edema in animal models while exhibiting lower toxicity compared to established drugs like Diclofenac .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Source (CAS/Reference)
N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide C20H18FN7O 391.4 4-(4-Fluorophenyl)-1H-pyrrole CAS 2034422-48-3
N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide C14H14N6OS 314.37 Thiophene-3-carboxamide CAS 2034295-95-7
N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide C16H17N7O2 339.35 1-Methyl-2-oxo-dihydropyridine CAS 2034295-53-7

Key Observations :

  • Thiophene analog (CAS 2034295-95-7) : The sulfur-containing thiophene may improve membrane permeability but could reduce solubility compared to the indole-based parent compound .
  • Dihydropyridine derivative (CAS 2034295-53-7): The 2-oxo-1,2-dihydropyridine moiety introduces a hydrogen-bond donor/acceptor system, which may enhance interactions with polar kinase domains .

Pharmacological Implications

  • Kinase inhibition : The triazolopyrazine scaffold is a common feature in kinase inhibitors like Upadacitinib (a JAK1 inhibitor), which shares a fused triazolo-pyrrolopyrazine structure .
  • Selectivity : Substituent variations (e.g., fluorophenyl vs. thiophene) may tune selectivity toward specific kinase isoforms or immune targets .

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